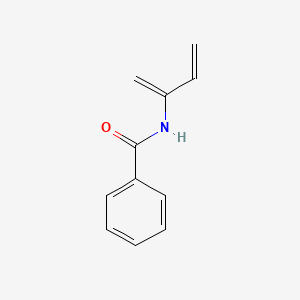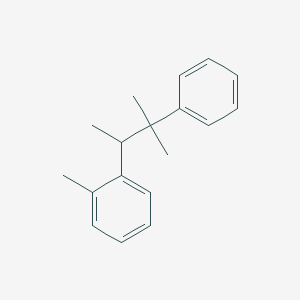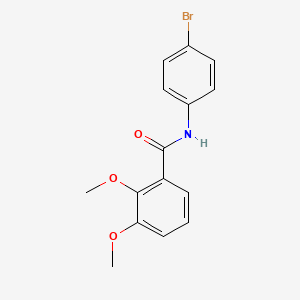
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- is a synthetic compound known for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. This compound has been studied for its ability to inhibit brain-type glycogen phosphorylase, an enzyme involved in glycogen metabolism .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of indole derivatives.
Industry: It is used in the development of new drugs targeting glycogen metabolism and related pathways.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism, and its inhibition can lead to reduced glycogen breakdown and improved cellular energy metabolism. The compound also exerts protective effects against hypoxia/reoxygenation injury by reducing oxidative stress and apoptosis in astrocytes .
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: This compound also belongs to the class of aromatic anilides and has similar structural features.
5-Chloro-1h-Indole-2-Carboxylic Acid{[Cyclopentyl-(2-Hydroxy-Ethyl)]}amide: Another indolecarboxamide derivative with comparable properties.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- lies in its specific inhibition of brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
Propiedades
Número CAS |
850547-70-5 |
|---|---|
Fórmula molecular |
C22H17ClN2O |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-benzyl-5-chloro-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(25-19)22(26)24-14-15-7-3-1-4-8-15/h1-13,25H,14H2,(H,24,26) |
Clave InChI |
NLUIIGCDCXUJDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

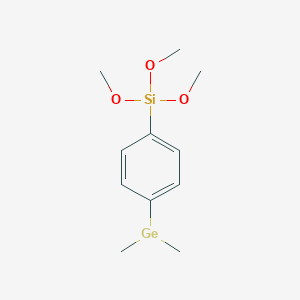
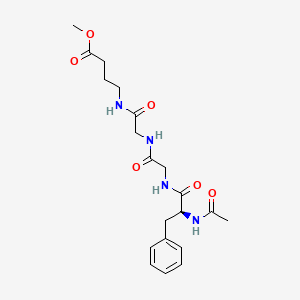



![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
